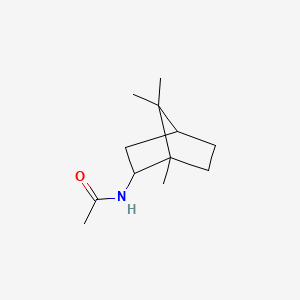
3,5,5-trimethyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,5-trimethyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a nitrophenyl group and three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,5-trimethyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of 4-nitrophenylhydrazine with 3,5,5-trimethylcyclohexanone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents may also be used to enhance the reaction efficiency.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The methyl groups can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,5,5-trimethyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a crucial role in binding to these targets, while the pyrazole ring may contribute to the overall stability and activity of the compound. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
- 3,5,5-trimethyl-1-phenyl-4,5-dihydro-1H-pyrazole
- 3,5,5-trimethyl-1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole
- 3,5,5-trimethyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole
Comparison: Compared to these similar compounds, 3,5,5-trimethyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. The nitro group can participate in various reactions, such as reduction to an amino group, which can further modify the compound’s activity and applications.
Eigenschaften
CAS-Nummer |
5920-38-7 |
|---|---|
Molekularformel |
C12H15N3O2 |
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
3,5,5-trimethyl-1-(4-nitrophenyl)-4H-pyrazole |
InChI |
InChI=1S/C12H15N3O2/c1-9-8-12(2,3)14(13-9)10-4-6-11(7-5-10)15(16)17/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
QUZXIHSRSLIMTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(C1)(C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11974636.png)


![1-(4-chlorobenzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B11974659.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11974669.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11974673.png)
![N-(3,5-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11974681.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11974683.png)
![4-{[4-hydroxy-2-oxo-6-phenyl-4-(trifluoromethyl)hexahydropyrimidin-5-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11974692.png)

![3-(5-bromothiophen-2-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11974707.png)



